molecular formula C13H26O B14361496 3,5,7-Trimethyl-2-decanone CAS No. 91811-30-2

3,5,7-Trimethyl-2-decanone

Cat. No.: B14361496
CAS No.: 91811-30-2
M. Wt: 198.34 g/mol
InChI Key: LYNNCNNMRBEOKZ-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-2-decanone is an organic compound belonging to the class of ketones It is characterized by a decane backbone with three methyl groups attached at the 3rd, 5th, and 7th positions, and a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyl-2-decanone typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trimethyl-2-decanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3,5,7-trimethyl-2-decanoic acid.

    Reduction: Formation of 3,5,7-trimethyl-2-decanol.

    Substitution: Formation of halogenated derivatives like this compound bromide.

Scientific Research Applications

3,5,7-Trimethyl-2-decanone has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-2-decanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

  • 2,3,7-Trimethyl-2-decanone
  • 3,5,7-Trimethyl-2-nonanone
  • 3,5,7-Trimethyl-2-undecanone

Comparison: 3,5,7-Trimethyl-2-decanone is unique due to its specific substitution pattern and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

CAS No.

91811-30-2

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

3,5,7-trimethyldecan-2-one

InChI

InChI=1S/C13H26O/c1-6-7-10(2)8-11(3)9-12(4)13(5)14/h10-12H,6-9H2,1-5H3

InChI Key

LYNNCNNMRBEOKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(C)C(=O)C

Origin of Product

United States

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